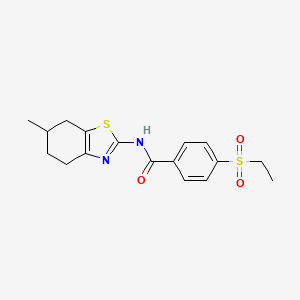

4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-ethylsulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S2/c1-3-24(21,22)13-7-5-12(6-8-13)16(20)19-17-18-14-9-4-11(2)10-15(14)23-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMHUQJNVRVVNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The ethylsulfonyl group is introduced through sulfonation reactions, while the tetrahydrobenzo[d]thiazol-2-yl moiety is synthesized via cyclization reactions involving thioamides and appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The benzamide core can be reduced to form amine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include inhibition of DNA gyrase in bacteria or modulation of signaling pathways in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

BG15234: 4-Fluoro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

- Key Differences :

- Substituent: Fluoro (electron-withdrawing) at the benzamide 4-position vs. ethanesulfonyl.

- Molecular Weight: 290.36 g/mol (BG15234) vs. ~363.47 g/mol (target compound).

- Physicochemical Impact:

- IR Spectra: BG15234 shows C=O at ~1605 cm⁻¹ and C-F at ~1243 cm⁻¹ , whereas the target compound would exhibit S=O stretching (~1250 cm⁻¹) and a stronger C=O signal (~1670 cm⁻¹) due to the sulfonyl group’s electron-withdrawing effect.

Compound 6 (): N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide

- Key Differences :

- Core Structure: Isoxazole-thiadiazole hybrid vs. tetrahydrobenzothiazole.

- Substituents: Lacks sulfonyl groups; C=O IR band at 1606 cm⁻¹ .

- Biological Relevance: Thiadiazole derivatives often exhibit antimicrobial or anticancer activity, suggesting divergent applications compared to the benzothiazole-sulfonyl hybrid.

Variations in the Heterocyclic Moiety

Y020-0559 (): 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

- Key Differences :

- Linker Group: Acetamide vs. benzamide.

- Substituent: Piperazine with 4-methoxyphenyl vs. ethanesulfonyl.

- Molecular Weight: 400.54 g/mol vs. ~363.47 g/mol (target compound).

- Functional Impact: The acetamide linker may reduce steric hindrance, while the piperazine moiety introduces basicity, altering pharmacokinetic properties .

Sulfonyl-Containing Analogues ()

Compounds 7–9 in feature phenylsulfonyl groups attached to 1,2,4-triazole-thiones.

- Key Comparisons :

- Heterocycle: Triazole-thione vs. tetrahydrobenzothiazole.

- Sulfonyl Position: Para-substituted phenylsulfonyl vs. direct ethanesulfonyl on benzamide.

- Spectral Data: Triazoles exhibit νC=S at ~1247–1255 cm⁻¹ and lack C=O bands, confirming tautomeric forms . The target compound’s sulfonyl group would show similar S=O stretching but retains the benzamide C=O.

Structural and Functional Analysis Table

Biological Activity

The compound 4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS Number: 898422-91-8) is a synthetic organic molecule belonging to the class of benzamide derivatives. Its structural features suggest potential biological activity, particularly in the context of anti-cancer and anti-inflammatory properties. This article reviews existing research on its biological activities, including data from case studies and detailed findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 388.5 g/mol. The compound's structure includes a benzothiazole moiety, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 388.5 g/mol |

| CAS Number | 898422-91-8 |

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzothiazole derivatives. For instance, a study evaluated various benzothiazole compounds' effects on human cancer cell lines using the MTT assay. The results indicated that certain derivatives significantly inhibited the proliferation of A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest at specific concentrations (1, 2, and 4 μM) .

Case Study:

A compound structurally similar to our target was shown to inhibit IL-6 and TNF-α production in RAW264.7 macrophages, suggesting an anti-inflammatory mechanism that could complement its anticancer activity .

Anti-inflammatory Activity

The compound's sulfonyl group may contribute to its anti-inflammatory effects. Studies have indicated that benzothiazole derivatives can modulate inflammatory pathways, particularly by decreasing pro-inflammatory cytokines such as IL-6 and TNF-α .

The biological activity of This compound is hypothesized to involve several mechanisms:

- Inhibition of Cell Proliferation: The compound may interfere with cancer cell signaling pathways.

- Induction of Apoptosis: It can promote programmed cell death in malignant cells.

- Modulation of Inflammatory Responses: By reducing cytokine levels, it may alleviate inflammation associated with tumor progression.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related benzothiazole derivatives is essential.

| Compound Name | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|

| 4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro...) | Significant | Moderate |

| 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (B7) | High | High |

| N-(2,6-dichlorophenyl) benzo[d]thiazole-2-amine (4i) | Moderate | Low |

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 4-(ethanesulfonyl)-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide with high purity?

Methodological Answer: The synthesis typically involves:

Coupling Reactions : Reacting the benzothiazole amine with a sulfonyl-activated benzamide derivative under anhydrous conditions (e.g., DMF as solvent, 60–80°C).

Sulfonylation : Introducing the ethanesulfonyl group via sulfonyl chloride intermediates, requiring precise pH control (pH 7–8) to avoid side reactions.

Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the product.

Key Considerations : Temperature control during sulfonylation and inert atmospheres (N₂) to prevent oxidation of the benzothiazole moiety. Analytical monitoring via TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>98%) .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm the benzamide backbone, sulfonyl group integration, and methyl substitution on the tetrahydrobenzothiazole ring.

- HPLC-MS : Reverse-phase HPLC coupled with ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~435) and assess purity.

- Elemental Analysis : Quantify C, H, N, S content to validate stoichiometry.

Note : FT-IR can supplement analysis by identifying sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Q. How does the compound’s solubility profile influence experimental design in biological assays?

Methodological Answer:

- Solubility Testing : Use DMSO for stock solutions (≤10 mM) with dilution in PBS or cell culture media to avoid precipitation.

- Critical Parameters : Monitor pH (6.5–7.5) and ionic strength, as the sulfonyl group’s hydrophilicity may reduce solubility in nonpolar solvents.

- Validation : Dynamic light scattering (DLS) to confirm absence of aggregates in working concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

- Assay Standardization : Compare studies for variations in cell lines (e.g., HEK293 vs. HeLa), incubation times, and concentrations.

- Functional Group Analysis : Evaluate if the ethanesulfonyl group’s electron-withdrawing effects modulate receptor binding differently than bulkier sulfonamides (e.g., benzenesulfonyl derivatives).

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., kinase profiling) with cellular viability assays (MTT/WST-1) to distinguish direct target effects from off-target toxicity .

Q. What computational strategies are effective for predicting this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., benzothiazole binding to ATP pockets in kinases).

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes.

- Pharmacophore Mapping : Identify critical features (e.g., sulfonyl H-bond acceptors, benzothiazole π-π stacking) using tools like LigandScout .

Q. How should researchers design experiments to investigate the compound’s environmental fate and ecotoxicological impact?

Methodological Answer:

- Degradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze photolytic byproducts via LC-QTOF-MS.

- Partitioning Analysis : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential.

- Ecotoxicology : Use Daphnia magna or zebrafish embryos (OECD guidelines) to assess acute toxicity and developmental effects .

Q. What experimental approaches can elucidate the role of the 6-methyl group in the tetrahydrobenzothiazole ring on bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with methyl replaced by H, ethyl, or cyclopropyl groups.

- Crystallography : Co-crystallize the compound with its target protein (e.g., carbonic anhydrase) to visualize methyl group interactions.

- Enzyme Kinetics : Compare IC50 values of analogs in inhibition assays to quantify steric/electronic contributions .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values for enzyme inhibition?

Methodological Answer:

- Assay Conditions : Re-evaluate buffer composition (e.g., Tris vs. HEPES), ionic strength, and co-factor requirements (e.g., Mg²⁺).

- Enzyme Source : Compare recombinant vs. native enzyme purity (SDS-PAGE validation).

- Data Normalization : Use internal controls (e.g., staurosporine for kinase assays) to standardize activity measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.